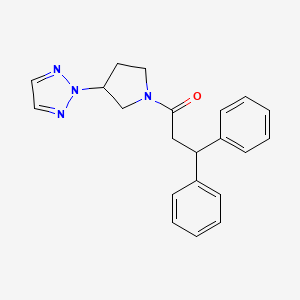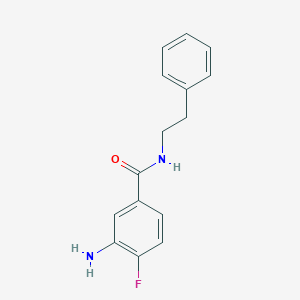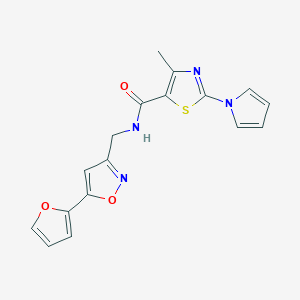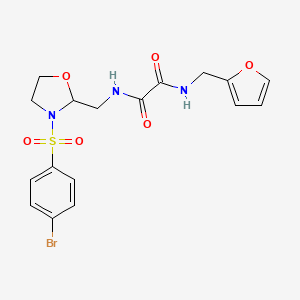![molecular formula C15H9F3N2O2S B2692810 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline CAS No. 338394-56-2](/img/structure/B2692810.png)
2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” is a chemical compound with a molecular formula of C15H9F3N2O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound is part of a larger family of compounds known for their pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one . A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoxaline skeleton, which is a nitrogen-containing heterocyclic compound . The trifluoromethyl group and the phenylsulfonyl group are attached to this skeleton, contributing to the unique properties of this compound .Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Quinoxaline Sulfonamide Derivatives
Quinoxaline and its derivatives, particularly those containing the sulfonamide group, have been highlighted for their extensive biomedical applications. These compounds exhibit a broad range of pharmacological activities, underscoring their therapeutic potential across multiple domains, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, and anticancer actions. The synthesis and structure-activity relationship (SAR) of these derivatives indicate their capability as lead compounds for developing advanced therapeutic agents against a variety of diseases (Ali Irfan et al., 2021).
Chemical and Industrial Significance
Beyond their medical significance, quinoxaline derivatives have shown importance in chemical and industrial applications. For example, their utility as corrosion inhibitors demonstrates the diverse functional potential of these compounds. The ability to form stable chelating complexes with metallic surfaces through coordination bonding highlights their role in mitigating metallic corrosion, an aspect critical in extending the lifespan of industrial materials (C. Verma et al., 2020).
Environmental Impacts and Degradation
Environmental studies have also explored the degradation pathways and environmental fate of polyfluoroalkyl chemicals, which include derivatives related to quinoxaline sulfonamides. Understanding the biodegradation of these compounds is crucial for assessing their environmental impact, especially given their persistence and potential for accumulating in ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Zukünftige Richtungen
The future directions for research on “2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline” and its derivatives could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by quinoxaline derivatives, these compounds may have potential applications in pharmaceutical and industrial contexts .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)10-4-3-5-11(8-10)23(21,22)14-9-19-12-6-1-2-7-13(12)20-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUWFKUSGJCDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

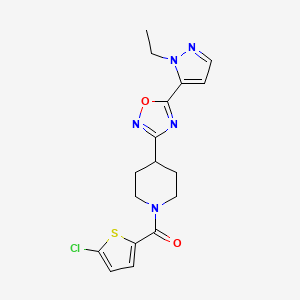
![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)
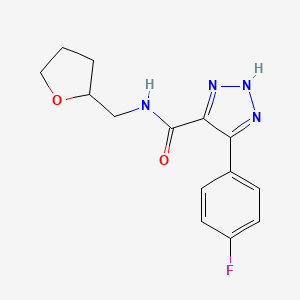
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)
![4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2692735.png)
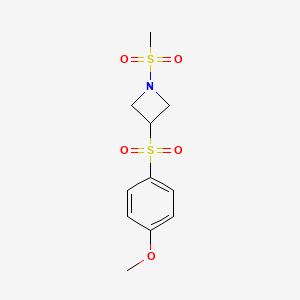
![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
